molecular formula C24H18Cl2FNO2 B2745322 (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate CAS No. 338749-07-8

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

Cat. No. B2745322
CAS RN: 338749-07-8
M. Wt: 442.31
InChI Key: OCXRYRIXDALDHC-WEMUOSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate” is a chemical compound. It has a molecular formula of C24H19F2NO2 and an average mass of 391.410 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a 4-methylphenyl group and a 4-fluorophenyl group. This structure is further linked to an amino 3,4-dichlorobenzoate group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C24H19F2NO2 and an average mass of 391.410 Da . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

PPAR Agonist for Metabolic Disorders

This compound has been identified as a potential triple-acting PPARα, -γ, and -δ agonist . PPAR agonists are known to play a significant role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis. They are considered promising therapeutic agents for treating metabolic disorders such as diabetes, obesity, and dyslipidemia.

Anti-inflammatory Applications

Indole derivatives, which share a similar structural motif with our compound, have shown anti-inflammatory activities . By extension, our compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases.

Analgesic Properties

Compounds with similar structures have demonstrated analgesic effects . The compound could be researched for its pain-relieving properties, which might be beneficial in the development of new analgesics with fewer side effects than current medications.

Antibacterial Activity

Thiazole derivatives, which are structurally related to our compound, have been used to synthesize compounds with antibacterial activity . This suggests that our compound could be explored for its potential use as an antibacterial agent, possibly offering a new avenue for antibiotic development.

Antifungal Applications

The structural similarity to thiazole derivatives, which have antifungal properties, indicates that this compound could be studied for its antifungal applications . This could lead to the development of new antifungal medications, particularly for drug-resistant strains.

Treatment of Metabolic Syndrome

Due to its role as a PPAR agonist, the compound could be instrumental in the treatment of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .

properties

IUPAC Name

[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2FNO2/c1-14-2-4-15(5-3-14)19-13-20(19)23(16-6-9-18(27)10-7-16)28-30-24(29)17-8-11-21(25)22(26)12-17/h2-12,19-20H,13H2,1H3/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXRYRIXDALDHC-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

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